molecular formula C21H23N3O B12916338 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline CAS No. 89707-38-0

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline

Cat. No.: B12916338
CAS No.: 89707-38-0
M. Wt: 333.4 g/mol
InChI Key: QFORZKLRZDXUCU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline ( 89707-38-0) is a chemical compound with a molecular formula of C21H23N3O and a molecular weight of 333.43 g/mol . This synthetic small molecule features an isoquinoline core, a phenyl substituent, and a piperazine-containing ethoxy chain, a structure suggestive of potential bioactivity and utility in medicinal chemistry research. The piperazine moiety is a privileged scaffold in pharmaceutical development, commonly found in compounds targeting the central nervous system and various receptor proteins . While its specific mechanism of action and full research profile require further investigation, its structural features make it a compound of interest for developing novel pharmacological tools. It is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

89707-38-0

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-phenyl-3-(2-piperazin-1-ylethoxy)isoquinoline

InChI

InChI=1S/C21H23N3O/c1-2-6-17(7-3-1)21-19-9-5-4-8-18(19)16-20(23-21)25-15-14-24-12-10-22-11-13-24/h1-9,16,22H,10-15H2

InChI Key

QFORZKLRZDXUCU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Metal-Free Aqueous Synthesis of Amino Isoquinoline Derivatives

Step Reagents & Conditions Outcome & Notes
1 2-(2-oxo-2-phenylethyl)benzonitrile (0.5 mmol) + piperazine derivative (0.6 mmol) in 2 mL H2O Heated at 100 °C for 4 h in sealed tube
2 Reaction monitored by TLC; upon completion, cooled to RT Product isolated by extraction with ethyl acetate, dried, concentrated
3 Purification by silica gel chromatography (hexane:ethyl acetate) Yields 90-97%, confirmed by NMR and HRMS

This method is scalable to gram quantities and tolerates various substitutions on the phenyl ring and piperazine nitrogen.

Pd-Catalyzed Coupling for Phenyl Substitution

Step Reagents & Conditions Outcome & Notes
1 6-Iodoisoquinoline derivative (0.1 mmol), phenylboronic acid (0.14 mmol), K2CO3 (0.4 mmol) in ethanol/THF (1:1, 2 mL) Degassed with N2, Pd(OAc)2 catalyst added
2 Microwave irradiation at 100 °C for 1 h Product purified by MPLC, yield ~70-90%
3 Characterization by NMR and MS Efficient arylation at 1-position

Research Findings and Notes

  • The metal-free aqueous method avoids toxic metals and harsh conditions, providing environmentally friendly synthesis with high yields and broad substrate scope.
  • Mechanochemical synthesis offers solvent-minimized, rapid, and high-yielding routes to piperazine-substituted isoquinoline analogs.
  • Pd-catalyzed cross-coupling remains a robust method for introducing aryl groups, with microwave-assisted protocols reducing reaction times significantly.
  • The choice of solvent, base, and temperature critically affects yields and purity.
  • Purification typically involves chromatographic techniques or crystallization, with product identity confirmed by NMR (1H, 13C) and HRMS.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages References
Metal-free aqueous cyclization 2-(2-oxo-2-phenylethyl)benzonitrile + piperazine 100 °C, 4 h, water 89-99% Mild, green, scalable
Pd-catalyzed arylation 6-Iodoisoquinoline + phenylboronic acid, Pd(OAc)2 100 °C, microwave, 1 h 70-90% Fast, selective arylation
Nucleophilic substitution with piperazine Hydroxyisoquinoline + alkyl halide + K2CO3, KI, DMF 70 °C, 5 h Moderate to high Straightforward, versatile
Mechanochemical sulfonylation and piperazine coupling Isoindoline derivatives + sulfonyl chloride + piperazine Ball milling, 50-80 °C 75-88% Solvent-minimized, rapid

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a ligand for various receptors.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline and related compounds:

Compound Name/ID Core Structure Substituent(s) Key Biological Activity IC50 (µM) Reference
Target Compound Isoquinoline 2-(Piperazin-1-yl)ethoxy Hypothesized cytotoxic activity Not reported N/A
6a () Pyrrolo[2,1-a]isoquinoline 2-(Piperidin-1-yl)ethoxy Cytotoxic (T47D, HeLa) 1.93–33.84
SA1–SA7 () 1,8-Naphthalimide Piperazine-linked sulfonyl Not explicitly stated N/A
1-(3-Phenylisoquinolin-1-yl)hydrazine Isoquinoline Hydrazine Cancer chemotherapeutic N/A
Isoquinoline, 1-phenyl-3-(3-piperidinyloxy)- () Isoquinoline 3-Piperidinyloxy Safety data reported N/A

Key Findings

Cytotoxicity and Anticancer Activity
  • Compound 6a (): Exhibits potent cytotoxicity against T47D (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values as low as 1.93 µM. The piperidinyl-ethoxy group may enhance membrane permeability compared to bulkier substituents .
  • However, the absence of direct cytotoxic data limits definitive conclusions.
Structural Influences on Activity
  • Piperazine vs. Piperidine : Piperazine’s additional nitrogen atom increases hydrogen-bonding capacity, which may improve target binding affinity. For example, piperazine-linked naphthalimide derivatives () leverage this moiety for interactions with DNA or enzymes .
  • Substituent Position: highlights that replacing the ethoxy-piperazine group with a 3-piperidinyloxy substituent (as in 1-phenyl-3-(3-piperidinyloxy)isoquinoline) alters molecular weight (304.38 g/mol) and safety profile, though biological activity data are lacking .
Pharmacological Targets
  • Cetirizine Derivatives (): While structurally distinct, these antihistamines share a piperazine-ethoxy backbone, underscoring the versatility of this moiety in drug design. Unlike the target compound, they primarily target histamine H1 receptors .

Biological Activity

1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H24N2OC_{22}H_{24}N_2O. Its structure features an isoquinoline core substituted with a phenyl group and a piperazine moiety, which is known to enhance interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving the regulation of apoptosis-associated proteins such as cleaved caspase-3 and Bcl-2. The compound's ability to inhibit cell migration and colonization has also been documented, suggesting its potential use in cancer therapeutics .

Compound IC50 (μM) Cancer Cell Line Mechanism
1-Phenyl...24KKU-213Apoptosis induction, migration inhibition
Analog A18VariousCOX-2 inhibition

Neuropharmacological Effects

The compound has shown promise in modulating dopamine receptors, particularly D2 and D3 subtypes. This suggests potential applications in treating neurodegenerative diseases or psychiatric disorders. Agonist properties have been observed, indicating that it may enhance dopaminergic signaling .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial biofilms and interference with critical metabolic pathways in bacteria .

Activity MIC (μg/mL) Pathogen
Antibacterial5 - 10E. coli, B. subtilis
Antifungal62.5C. albicans

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The piperazine moiety enhances binding affinity to neurotransmitter receptors.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes like carbonic anhydrase, which plays a role in tumor progression .
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is mediated through intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have highlighted the efficacy of related compounds:

  • A study demonstrated that a derivative with structural similarities significantly inhibited tumor growth in xenograft models by inducing apoptosis and reducing cell migration .
  • Another investigation reported that a structurally analogous compound showed enhanced neuroprotective effects in models of Parkinson's disease by modulating dopaminergic signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Phenyl-3-(2-(piperazin-1-yl)ethoxy)isoquinoline with high purity and yield?

  • Methodological Answer : Optimize reaction conditions using a combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation. For example, ICReDD's approach employs feedback loops where experimental data refine computational models to narrow optimal conditions (e.g., solvent selection, temperature, stoichiometry) . Hydrazine-mediated substitution reactions, as seen in analogous isoquinoline syntheses, can be adapted by refluxing precursors in ethanol at 323 K for 3 hours, followed by recrystallization from dichloromethane . Monitor purity via HPLC or NMR and validate yields gravimetrically.

Q. How can researchers characterize the physicochemical properties of this compound given limited existing data?

  • Methodological Answer : Prioritize experimental determination of key parameters:

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Solubility : Perform shake-flask experiments in water, DMSO, and ethanol, quantified via UV-Vis spectroscopy.
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves molecular packing and hydrogen-bonding motifs (e.g., R22(6) or R22(10) patterns) .
  • LogP : Use reverse-phase HPLC to estimate octanol-water partition coefficients.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use OV/AG/P99 respirators (US) or ABEK-P2 (EU) for aerosol protection; wear chemical-resistant gloves and lab coats .
  • First Aid : For inhalation exposure, move to fresh air and administer artificial respiration if needed. For skin contact, wash with soap/water for ≥15 minutes .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data (e.g., reaction yields or byproduct formation)?

  • Methodological Answer : Apply multiscale modeling:

  • Reaction Mechanism : Use density functional theory (DFT) to map energy landscapes and identify intermediates (e.g., transition states for piperazine-ethoxy coupling).
  • Data Integration : Feed experimental results (e.g., GC-MS traces) into machine learning algorithms to predict optimal conditions, as demonstrated by ICReDD’s feedback loop system .
  • Statistical Analysis : Perform ANOVA on replicated experiments to distinguish systematic errors from random noise .

Q. What reactor design considerations are essential for scaling up the synthesis of this compound?

  • Methodological Answer :

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to model flow patterns in continuous-flow reactors, minimizing hotspots and ensuring uniform heat transfer .
  • Catalyst Immobilization : For heterogeneous catalysis, test silica- or polymer-supported catalysts to enhance recyclability (refer to CRDC subclass RDF2050112 for reactor design principles) .
  • Safety : Implement pressure-relief systems and inline FTIR monitoring to detect exothermic events or hazardous intermediates .

Q. How can researchers validate the compound’s biological activity while addressing toxicity concerns?

  • Methodological Answer :

  • In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay on HEK293 cells) and receptor binding (e.g., radioligand displacement for CNS targets, given piperazine’s neuroactivity).
  • Metabolic Stability : Use hepatic microsome models (human/rat) to assess Phase I/II metabolism.
  • Toxicogenomics : Perform RNA-seq on exposed cell lines to identify dysregulated pathways (e.g., oxidative stress markers) .

Q. What interdisciplinary strategies can improve the compound’s application in drug discovery pipelines?

  • Methodological Answer :

  • Medicinal Chemistry : Introduce substituents (e.g., halogenation at the isoquinoline C4 position) to modulate pharmacokinetics .
  • Materials Science : Explore co-crystallization with coformers (e.g., carboxylic acids) to enhance solubility .
  • Data Science : Leverage cheminformatics platforms (e.g., PubChem) to cross-reference structural analogs and predict ADMET profiles .

Data Management & Compliance

Q. How should researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to timestamp and encrypt raw data (e.g., NMR spectra, chromatograms) .
  • FAIR Principles : Annotate datasets with unique identifiers (e.g., CAS 89707-49-3) and deposit in public repositories (e.g., Zenodo) .
  • Replication Protocols : Publish detailed synthetic procedures (e.g., equivalents of reagents, stirring rates) to mitigate batch-to-batch variability .

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